molecular formula C7H9N3O2 B3003602 3-Amino-2-methoxyisonicotinamide CAS No. 1470249-13-8

3-Amino-2-methoxyisonicotinamide

Cat. No.: B3003602
CAS No.: 1470249-13-8
M. Wt: 167.168
InChI Key: FRTCRTYYGCKBPJ-UHFFFAOYSA-N
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Description

3-Amino-2-methoxyisonicotinamide is a chemical compound with the molecular formula C7H9N3O2. It is a derivative of isonicotinamide, featuring an amino group at the third position and a methoxy group at the second position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methoxyisonicotinamide typically involves the reaction of 3-aminoisonicotinamide with methoxy reagents under controlled conditions. One common method includes the use of methanol as a solvent and a catalyst to facilitate the methoxylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-methoxyisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Amino-2-methoxyisonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methoxyisonicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of protein synthesis or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-methoxyisonicotinamide is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and makes it a valuable compound in research and industry .

Properties

IUPAC Name

3-amino-2-methoxypyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7-5(8)4(6(9)11)2-3-10-7/h2-3H,8H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTCRTYYGCKBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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